

An In-depth Technical Guide to the Thermodynamic Properties of Erythrityl Tetranitrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erythrityl tetranitrate*

Cat. No.: *B1671062*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrityl tetranitrate (ETN), a nitrate ester of erythritol, is a compound of significant interest in both the pharmaceutical and energetic materials fields. Medically, it has been explored as a vasodilator for the treatment of angina, functioning similarly to nitroglycerin. In the realm of energetic materials, its high detonation velocity and positive oxygen balance make it a subject of ongoing research. A thorough understanding of its thermodynamic properties is crucial for its safe handling, formulation, and application in both domains. This technical guide provides a comprehensive overview of the core thermodynamic properties of ETN, detailing experimental methodologies and key data presented in a structured format.

Core Thermodynamic and Physical Properties

Erythrityl tetranitrate is a white crystalline solid with a molecular formula of $C_4H_6N_4O_{12}$ and a molecular weight of 302.11 g/mol. [1] A summary of its key physical and thermodynamic properties is presented in the tables below. It is important to note that while significant research has been conducted on its thermal stability and decomposition, experimental data for some fundamental thermodynamic properties, such as the standard enthalpy of formation and heat of combustion, are not readily available in the peer-reviewed literature. Consequently, some values are derived from computational studies.

Table 1: Physical and General Properties of **Erythrityl Tetranitrate**

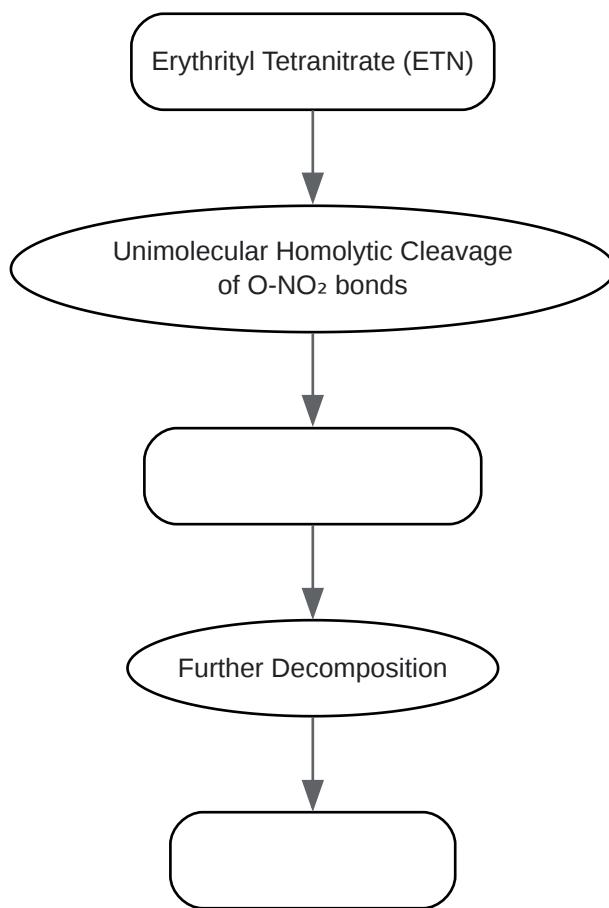

Property	Value	Source
Molecular Formula	C ₄ H ₆ N ₄ O ₁₂	[1]
Molecular Weight	302.11 g/mol	[1]
Melting Point	~61 °C	[1]
Density	1.77 - 1.827 g/cm ³	[2] [3]
Appearance	White crystalline solid	

Table 2: Thermodynamic Properties of **Erythrityl Tetranitrate**

Property	Value	Source
Heat Capacity (C _v) at room temperature	0.98 J g ⁻¹ K ⁻¹	[4]
Global Activation Energy for Decomposition	104.3 kJ/mol	[2] [5]
Pre-exponential Factor for Decomposition	3.72 x 10 ⁹ s ⁻¹	[2] [5]
Detonation Velocity	~8206 m/s at 1.72 g/cm ³	
Standard Enthalpy of Formation (ΔH _f [°])	Not readily available experimentally; computational estimates are utilized.	
Standard Molar Entropy (S [°])	Not readily available experimentally; computational estimates are utilized.	
Heat of Combustion (ΔH _c [°])	Not readily available experimentally; computational estimates are utilized.	

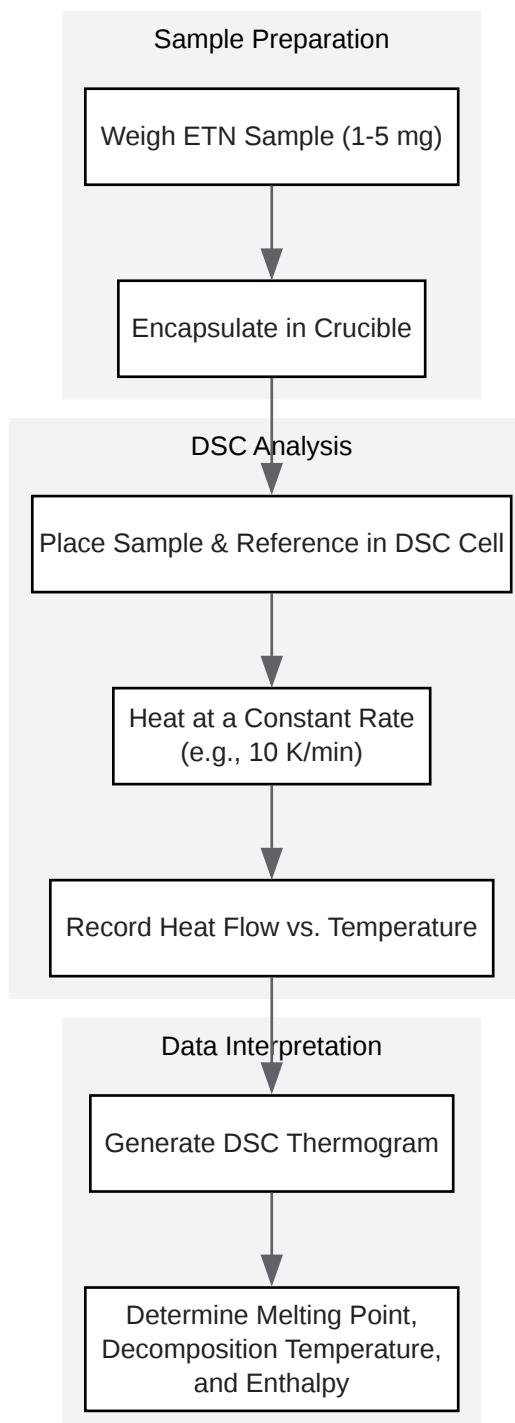
Thermal Decomposition Pathway

The thermal decomposition of **erythrityl tetranitrate** is a critical aspect of its thermodynamic profile, particularly concerning its stability and energetic performance. Studies have shown that the decomposition of ETN begins with the unimolecular homolytic cleavage of the O-NO₂ bonds.[2][5][6] This initial step is the rate-limiting factor in its decomposition sequence. The competing HONO elimination reaction is largely suppressed.[2][5][6]

[Click to download full resolution via product page](#)

Thermal Decomposition Pathway of ETN.

Experimental Protocols


The determination of the thermodynamic properties of energetic materials like ETN requires specialized experimental techniques. The following sections detail the methodologies for two key analytical methods used to study its thermal behavior.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the melting point, heat of fusion, and to study thermal decomposition kinetics.

Methodology:

- **Sample Preparation:** A small, precisely weighed sample of ETN (typically 1-5 mg) is placed into an aluminum or copper crucible. The crucible is then hermetically sealed.
- **Instrument Setup:** The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).
- **Experimental Run:** The sample and an empty reference crucible are placed in the DSC cell. The cell is then heated at a constant rate (e.g., 5, 10, 15, and 20 K/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative reactions.
- **Data Analysis:** The DSC curve plots the heat flow as a function of temperature. The melting point is determined from the onset temperature of the melting endotherm. The heat of fusion is calculated from the area of the melting peak. The exothermic decomposition peak provides information about the decomposition temperature and enthalpy. Kinetic parameters like activation energy can be determined using methods like the Kissinger analysis by performing the experiment at multiple heating rates.

[Click to download full resolution via product page](#)

Experimental Workflow for DSC Analysis.

Automatic Pressure Tracking Adiabatic Calorimetry (APTAC)

APTAC is a high-thermal-inertia adiabatic calorimeter used to study runaway chemical reactions under near-adiabatic conditions, providing data on temperature and pressure changes over time. This is particularly valuable for assessing the thermal hazards of energetic materials.

Methodology:

- **Sample Loading:** A larger sample of ETN (typically several grams) is loaded into a thin-walled test cell (often made of stainless steel or titanium).
- **System Assembly:** The test cell is placed inside a containment vessel. The system is equipped with heaters, thermocouples, and pressure transducers.
- **Adiabatic Control:** The experiment is initiated by heating the sample to a desired starting temperature. The APTAC then enters a "heat-wait-search" mode to detect the onset of an exothermic reaction. Once an exotherm is detected, the heaters on the containment vessel track the sample temperature to maintain a near-zero temperature difference between the test cell and its surroundings, thus achieving adiabatic conditions.
- **Pressure Tracking:** A key feature of APTAC is its ability to maintain a minimal pressure difference between the inside of the test cell and the containment vessel by injecting an inert gas into the containment vessel. This prevents the rupture of the thin-walled test cell.
- **Data Acquisition:** Temperature and pressure data are recorded as a function of time throughout the exothermic event. This data can be used to determine key safety parameters such as the time to maximum rate, the self-heating rate, and the adiabatic temperature rise.

Conclusion

The thermodynamic properties of **Erythrityl Tetranitrate** are of paramount importance for its safe and effective use in its various applications. While experimental data on its thermal decomposition and physical characteristics are well-documented, a notable gap exists in the public domain for experimentally determined values of its standard enthalpy of formation, standard molar entropy, and heat of combustion. Researchers and drug development

professionals should be aware of this limitation and may need to rely on computational models for these specific parameters. The experimental protocols outlined in this guide for DSC and APTAC provide a foundation for the continued investigation and characterization of ETN and other energetic materials, ensuring a more comprehensive understanding of their thermodynamic behavior and associated hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Erythrityl Tetranitrate | C4H6N4O12 | CID 5284553 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Properties of Erythritol Tetranitrate from Molecular Dynamics Simulation - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Thermal Decomposition of Erythritol Tetranitrate: A Joint Experimental and Computational Study - The Journal of Physical Chemistry C - Figshare [figshare.com]
- 6. scholars.huji.ac.il [scholars.huji.ac.il]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Erythrityl Tetranitrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671062#thermodynamic-properties-of-erythrityl-tetranitrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com